molecular formula C15H15BrO B7872131 (2-Bromophenyl)(2,5-dimethylphenyl)methanol

(2-Bromophenyl)(2,5-dimethylphenyl)methanol

Cat. No.: B7872131
M. Wt: 291.18 g/mol
InChI Key: ZQVCSTIDLGPNKP-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(2,5-dimethylphenyl)methanol: is a complex organic compound characterized by its bromine and methyl groups attached to a phenyl ring, and a hydroxyl group attached to a methylene bridge

Synthetic Routes and Reaction Conditions:

  • Bromination and Methylation: The compound can be synthesized through the bromination of (2,5-dimethylphenyl)methanol followed by a subsequent methylation reaction.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of the phenyl group is coupled with a brominated phenyl group in the presence of a palladium catalyst.

Industrial Production Methods:

  • Batch Production: Industrial-scale synthesis often involves batch production methods where the compound is synthesized in large reactors under controlled conditions.

  • Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis for higher efficiency and better control over reaction parameters.

Chemical Reactions Analysis

(2-Bromophenyl)(2,5-dimethylphenyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The bromine atom can be reduced to form a phenyl group.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of (2-Bromophenyl)(2,5-dimethylphenyl)methanone.

  • Reduction: Formation of (2-Hydroxyphenyl)(2,5-dimethylphenyl)methanol.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

(2-Bromophenyl)(2,5-dimethylphenyl)methanol: has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Studied for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The hydroxyl group can interact with various enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may be involved in pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

(2-Bromophenyl)(2,5-dimethylphenyl)methanol: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: (2-Bromophenyl)(3,4-dimethylphenyl)methanol, (2-Bromophenyl)(4-methylphenyl)methanol, and (2-Bromophenyl)(2,6-dimethylphenyl)methanol.

  • Uniqueness: The specific arrangement of the bromine and methyl groups on the phenyl rings gives this compound distinct chemical and biological properties compared to its analogs.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-bromophenyl)-(2,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVCSTIDLGPNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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